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Technical Support Center: Optimizing Glucose-6-Phosphate in Fosfomycin Susceptibility Testing

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Compound of Interest		
Compound Name:	Fosfomycin	
Cat. No.:	B1673569	Get Quote

This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical role of glucose-6-phosphate (G6P) in **Fosfomycin** antimicrobial susceptibility testing (AST). Accurate determination of **Fosfomycin** susceptibility is paramount for both clinical diagnostics and the development of new therapeutic strategies. This resource offers detailed protocols, troubleshooting advice, and frequently asked questions to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of glucose-6-phosphate (G6P) in **Fosfomycin** susceptibility testing?

A1: Glucose-6-phosphate (G6P) is a crucial supplement in the testing medium for **Fosfomycin** susceptibility because it induces the expression of the UhpT transporter system in many bacteria, particularly within the Enterobacterales order.[1][2] **Fosfomycin**'s chemical structure mimics both G6P and glycerol-3-phosphate, allowing it to be actively transported into the bacterial cell via the UhpT and GlpT transporters, respectively.[3] The UhpT system, a hexose phosphate transporter, is a primary route of entry for **Fosfomycin**.[2][4] Without the presence of an inducer like G6P, the expression of UhpT may be insufficient, leading to reduced uptake of **Fosfomycin** and consequently, falsely elevated minimum inhibitory concentration (MIC) values, which could be misinterpreted as resistance.[5]

Troubleshooting & Optimization





Q2: Why is G6P supplementation necessary for some organisms but not all?

A2: The necessity of G6P supplementation is dependent on the genetic makeup and metabolic pathways of the bacterial species being tested. Organisms like Escherichia coli and other Enterobacterales possess the G6P-inducible UhpT transport system.[1] However, some bacteria, such as Pseudomonas aeruginosa, lack the UhpT system and rely solely on the GlpT transporter for **Fosfomycin** uptake.[1][4] For these organisms, the addition of G6P to the testing medium will not enhance **Fosfomycin** activity.[6] Furthermore, in some species like Stenotrophomonas maltophilia, G6P has been shown to have an antagonistic effect, reducing **Fosfomycin** activity.[6][7] Therefore, it is critical to adhere to standardized guidelines for specific organisms.

Q3: What are the recommended concentrations of G6P for Fosfomycin AST?

A3: The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized recommendations for G6P concentration in **Fosfomycin** susceptibility testing to ensure inter-laboratory reproducibility.[8] [9] The universally accepted concentration for the reference method of agar dilution is 25 µg/mL (or 25 mg/L) of G6P.[9][10] For disk diffusion tests, disks are impregnated with 200 µg of **Fosfomycin** and 50 µg of G6P.[9] It is imperative to consult the latest CLSI and EUCAST guidelines for the most current recommendations.

Q4: What are the potential consequences of using a suboptimal G6P concentration?

A4: Using an incorrect concentration of G6P can lead to significant errors in susceptibility testing.

- Too Low or No G6P: This can result in insufficient induction of the UhpT transporter, leading
 to decreased Fosfomycin uptake and falsely high MIC values.[5] This may classify a
 susceptible isolate as resistant, potentially eliminating a viable treatment option. It can also
 mask the detection of low-level resistance mechanisms that are not related to the UhpT
 transporter.[8][9]
- Too High G6P: While less commonly studied, excessively high concentrations could potentially interfere with bacterial metabolism or the assay itself, though standardized protocols are designed to avoid this.

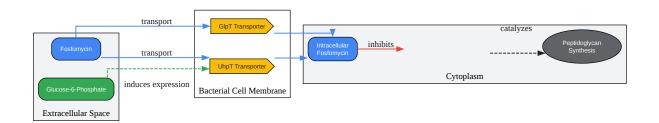


Recent studies have also highlighted that the standard 25 μ g/mL G6P concentration may not be optimal for detecting certain low-level **Fosfomycin** resistance mutations.[8][9] While this concentration is standard for clinical testing, research applications may require titration to investigate specific resistance mechanisms.

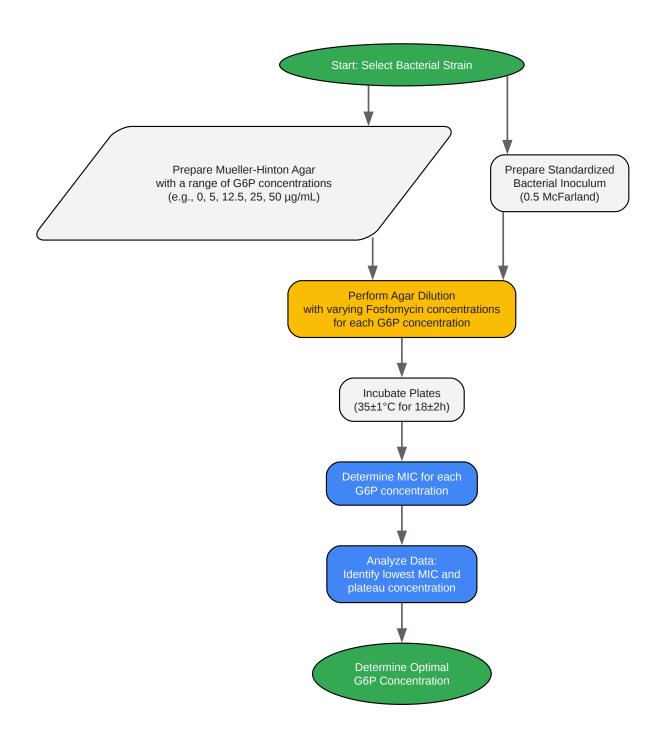
Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of **Fosfomycin** uptake and a general workflow for optimizing G6P concentration in a research setting.









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